molecular formula C24H26N2O4S B593848 4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid CAS No. 133486-01-8

4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid

Cat. No.: B593848
CAS No.: 133486-01-8
M. Wt: 438.542
InChI Key: WMVXIRRGJUMLEZ-CPNJWEJPSA-N
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Description

4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid is a complex organic compound featuring a benzoic acid core linked to an imidazole ring, which is further substituted with a butyl group and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between glyoxal, ammonia, and an aldehyde.

    Substitution with Butyl Group: The imidazole ring is then alkylated with a butyl halide under basic conditions.

    Attachment of the Thiophene Moiety: The thiophene group is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.

    Formation of the Benzoic Acid Derivative: The final step involves the esterification of the imidazole derivative with a benzoic acid derivative, followed by hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophene moieties, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methoxy-oxo moiety, converting it to an alcohol.

    Substitution: The benzoic acid and imidazole rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols and reduced imidazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzoic acid and imidazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.

Biology

Biologically, derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer activities. The presence of the imidazole ring is particularly significant, as imidazole derivatives are known to interact with various biological targets.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. The imidazole and benzoic acid moieties are common in pharmaceuticals, suggesting that this compound could be modified to enhance its therapeutic properties.

Industry

Industrially, this compound might be used in the production of polymers, resins, or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The imidazole ring might bind to metal ions or participate in hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid: This compound is unique due to its specific substitution pattern and the presence of both imidazole and thiophene rings.

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which are used as antimicrobial agents.

    Benzoic Acid Derivatives: Compounds such as salicylic acid and benzocaine, which have applications in medicine and cosmetics.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[[2-butyl-5-[3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-3-4-7-22-25-15-20(13-19(24(29)30-2)14-21-6-5-12-31-21)26(22)16-17-8-10-18(11-9-17)23(27)28/h5-6,8-13,15H,3-4,7,14,16H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVXIRRGJUMLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652317
Record name 4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133486-01-8
Record name 4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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